AR-C118925XX

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AR-C118925XX 是一种选择性 P2Y2 受体拮抗剂。它以其抑制 ATP 诱导的 IL-6 产生和 p38 磷酸化能力而闻名。 这种化合物已显示出在抑制小鼠中博来霉素诱导的皮肤纤维化和 ATP 诱导的肿瘤生长方面具有潜力 .

科学研究应用

AR-C118925XX 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 P2Y2 受体及其在各种生化途径中的作用。

生物学: 用于研究以了解 P2Y2 受体在细胞信号传导和炎症中的作用。

医学: 正在研究其在纤维化、癌症和炎症性疾病等疾病中的潜在治疗效果。

作用机制

AR-C118925XX 通过选择性拮抗 P2Y2 受体发挥作用。该受体参与各种细胞过程,包括炎症和肿瘤生长。 通过抑制 P2Y2 受体,this compound 降低了 ATP 诱导的 IL-6 产生和 p38 的磷酸化,从而降低炎症和肿瘤生长 .

生化分析

Biochemical Properties

AR-C118925XX plays a crucial role in biochemical reactions by acting as a selective antagonist of the P2Y2 receptor. This receptor is involved in various physiological processes, including inflammation, mucin secretion, and cell signaling. This compound inhibits ATP-induced mucin secretion in bronchial epithelial cells with an IC50 of 1 μM . It also inhibits P2Y2 receptor-induced β-arrestin translocation in vitro, demonstrating its effectiveness in modulating receptor activity . The compound interacts with enzymes, proteins, and other biomolecules, primarily targeting the P2Y2 receptor and inhibiting its activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bronchial epithelial cells, it inhibits ATP-induced mucin secretion, which is crucial for maintaining airway hydration and mucociliary clearance . The compound also affects cell signaling pathways by inhibiting the P2Y2 receptor, leading to reduced β-arrestin translocation . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of the P2Y2 receptor, which plays a role in inflammatory responses and fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y2 receptor, where it acts as a competitive antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, ATP . This inhibition leads to a decrease in downstream signaling events, such as β-arrestin translocation and mucin secretion . The compound also inhibits the phosphorylation of p38, a key signaling molecule involved in inflammatory responses . These molecular interactions contribute to the overall effects of this compound on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity over extended periods . In vitro studies have shown that this compound can inhibit ATP-induced mucin secretion and β-arrestin translocation consistently over time . In vivo studies have demonstrated that the compound can inhibit bleomycin-induced dermal fibrosis in mice, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATP-induced mucin secretion and β-arrestin translocation . At higher doses, this compound can exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . In animal models, the compound has been shown to inhibit bleomycin-induced dermal fibrosis at specific dosages, highlighting its potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the P2Y2 receptor. The compound interacts with enzymes and cofactors that regulate the activity of the receptor, leading to changes in metabolic flux and metabolite levels . By inhibiting the P2Y2 receptor, this compound can modulate the production of inflammatory mediators and other metabolites involved in cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the P2Y2 receptor and other cellular components . This distribution pattern is crucial for its effectiveness in modulating receptor activity and cellular responses .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane, where the P2Y2 receptor is located . This subcellular localization is essential for the compound’s ability to inhibit receptor activity and modulate cellular processes .

准备方法

AR-C118925XX 的合成涉及多个步骤,包括中间体的制备及其后续反应。具体的合成路线和反应条件是专有的,未公开。 据悉,该化合物是通过一系列化学反应制备的,这些反应涉及四唑环的形成和各种官能团的引入 .

化学反应分析

相似化合物的比较

AR-C118925XX 由于其作为 P2Y2 受体拮抗剂的高选择性和效力而独一无二。类似的化合物包括:

MRS2179: P2Y1 受体选择性拮抗剂。

MRS2216: 另一个 P2Y1 受体选择性拮抗剂。

MRS2578: P2Y6 受体选择性拮抗剂。

NF157: P2Y11 受体选择性拮抗剂。

Cangrelor: P2Y12 受体选择性拮抗剂。

Ticagrelor: 另一个 P2Y12 受体选择性拮抗剂。

AR-C67085: P2Y13 受体选择性拮抗剂。

MRS2211: P2Y14 受体选择性拮抗剂

这些化合物在针对各种 P2Y 受体亚型的选择性方面有所不同,这使得 this compound 对于专注于 P2Y2 受体的研究特别有价值。

生物活性

Chemical Structure and Properties

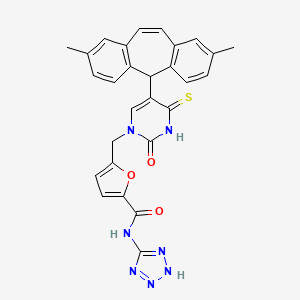

The molecular formula of the compound is C28H23N7O3S with a molecular weight of approximately 542.6 g/mol. The structure features multiple functional groups, including a tetrazole ring and a furan carboxamide moiety, which are significant in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H23N7O3S |

| Molecular Weight | 542.6 g/mol |

| XLogP3-AA | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that the compound may inhibit specific pathways involved in cancer cell proliferation. The presence of the pyrimidine and tetrazole moieties suggests potential interactions with nucleic acids or enzymes involved in DNA synthesis and repair.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial effects against various pathogens, suggesting that this compound may also possess such properties.

- Enzyme Inhibition : The sulfonyl group in the structure may act as a pharmacophore for enzyme inhibition, particularly in metabolic pathways relevant to disease processes.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Effects

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity.

Research Findings

Recent literature has focused on the synthesis and modification of this compound to enhance its biological activity:

- Structural Modifications : Variants of the compound have been synthesized to improve solubility and bioavailability without compromising efficacy.

- Combination Therapies : Studies suggest that combining this compound with existing chemotherapeutic agents could enhance therapeutic outcomes in resistant cancer types.

属性

IUPAC Name |

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNPGQAFNALOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。